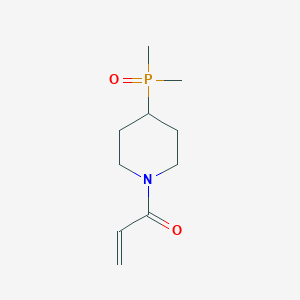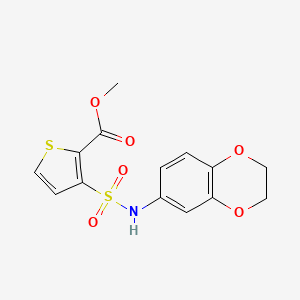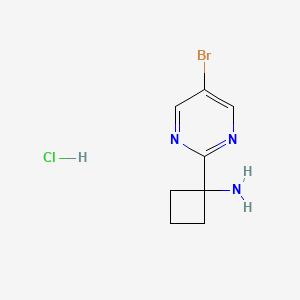![molecular formula C21H17F3N4O B2620733 N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-74-8](/img/structure/B2620733.png)
N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Direct arylation proceeded successfully providing the 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in bearing an EDG in the same position .Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
Pyrazolo[1,5-a]pyrimidine scaffold is a prominent heterocycle in drug discovery due to its broad range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. The structure-activity relationship (SAR) studies have garnered significant attention, leading to the development of various lead compounds targeting different disease areas. This compound class's versatility showcases its potential in generating new drug candidates, highlighting the importance of further exploration within this scaffold for scientific research applications (Cherukupalli et al., 2017).
Pyrimidine Appended Optical Sensors
Pyrimidine derivatives are not only significant in medicinal applications but also serve as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This makes them suitable for use as sensing probes in the development of optical sensors, demonstrating their potential in scientific research beyond pharmaceuticals (Jindal & Kaur, 2021).
Optoelectronic Material Applications
Quinazolines and pyrimidines have seen extensive research for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their broad spectrum of biological activities. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, highlighting the versatility of these compounds in scientific research beyond their biological applications (Lipunova et al., 2018).
Hybrid Catalysts in Synthetic Chemistry
The pyranopyrimidine core, closely related to the pyrazolo[1,5-a]pyrimidine structure, serves as a key precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. This highlights the compound class's significance in catalysis and synthetic organic chemistry, showcasing the potential for developing lead molecules through innovative synthetic pathways (Parmar et al., 2023).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-11-17(26-15-9-6-10-16(12-15)29-2)28-20(25-13)18(14-7-4-3-5-8-14)19(27-28)21(22,23)24/h3-12,26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWSYHXAWIZLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B2620653.png)



![1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2620659.png)
![N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)
![3-Propan-2-yl-5-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2620663.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2620667.png)

![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)

